![molecular formula C23H24N4O2 B2430073 3-(3,4-二甲氧基苯基)-2,5-二甲基-N-(3-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890631-46-6](/img/structure/B2430073.png)
3-(3,4-二甲氧基苯基)-2,5-二甲基-N-(3-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidin core with multiple substituents, including methoxy and methyl groups, which contribute to its unique chemical properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound's ability to modulate biological pathways could lead to the creation of drugs for treating diseases such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, through hydrogen bonding . The interaction involves the cyano group in the pyrimidine ring and the amino group of the pyrimidine . This binding affinity leads to changes in the activity of the enzyme, which can influence various cellular processes.
Pharmacokinetics
It’s suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This characteristic could impact the compound’s bioavailability and its ability to reach its target within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can affect different cellular components negatively . Therefore, the compound’s efficacy could potentially be influenced by the level of oxidative stress in the cellular environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidin core One common approach is the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: : The pyrazolo[1,5-a]pyrimidin core can be reduced to form a pyrazolopyrimidinone derivative.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of pyrazolopyrimidinone derivatives.
Substitution: : Introduction of new functional groups such as nitro, halogen, or alkyl groups.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives: : These compounds share a similar core structure but differ in their substituents.
Dimethoxyphenyl derivatives: : Compounds with similar phenyl rings but different core structures.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific combination of substituents, which can influence its reactivity and biological activity. This makes it distinct from other compounds with similar structures.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-9-10-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUFPMAXHKBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
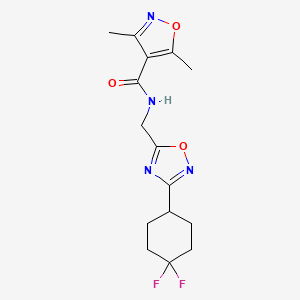
![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)
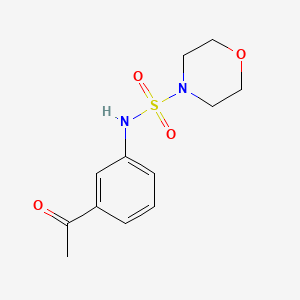
![2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2429999.png)
![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)
![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)
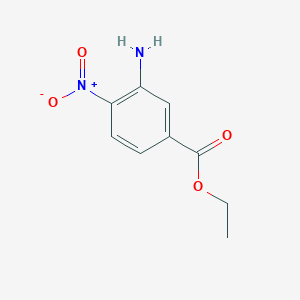
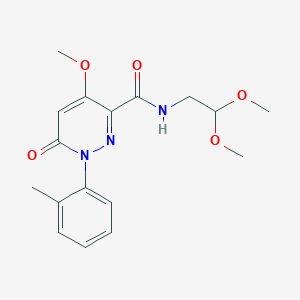
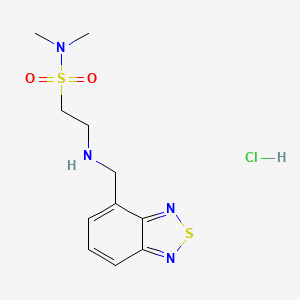
amine](/img/structure/B2430009.png)

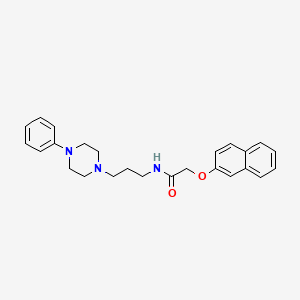
![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
